Cas no 1807290-86-3 (Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate)
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate
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- Inchi: 1S/C13H13NO4/c1-3-18-13(16)6-12-9(7-14)4-11(17-2)5-10(12)8-15/h4-5,8H,3,6H2,1-2H3
- InChI Key: BZZQNEZGSXTXGR-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(C#N)=CC(=CC=1C=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 346
- XLogP3: 1.2
- Topological Polar Surface Area: 76.4
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021975-250mg |
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate |
1807290-86-3 | 97% | 250mg |
$499.20 | 2023-09-03 | |
| Alichem | A015021975-500mg |
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate |
1807290-86-3 | 97% | 500mg |
$855.75 | 2023-09-03 | |
| Alichem | A015021975-1g |
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate |
1807290-86-3 | 97% | 1g |
$1460.20 | 2023-09-03 |
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate (CAS No. 1807290-86-3): A Comprehensive Overview
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate (CAS No. 1807290-86-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its distinctive molecular structure, holds potential applications in various advanced scientific and industrial processes. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate is an organic compound with the molecular formula C15H13NO4. Its molecular weight is approximately 275.27 g/mol. The compound features a phenyl ring substituted with a cyano group (-CN), a formyl group (-CHO), and a methoxy group (-OCH3). The ethyl ester group (-COOEt) is attached to the acetate moiety, contributing to its overall stability and reactivity. The presence of these functional groups imparts unique chemical properties to the compound, making it suitable for various synthetic transformations and reactions.
The cyano group in Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate is highly reactive and can participate in nucleophilic addition reactions, such as the formation of imines or nitriles. The formyl group can undergo reduction to form alcohols or participate in condensation reactions to form more complex molecules. The methoxy group provides electron-donating properties, which can influence the reactivity of adjacent functional groups. The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Synthesis Methods
The synthesis of Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate has been reported in several studies, each employing different strategies to achieve high yields and purity. One common approach involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a suitable catalyst. This reaction typically proceeds via a Knoevenagel condensation mechanism, followed by further modifications to introduce the formyl group.
A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method for Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate. The researchers used a combination of microwave-assisted synthesis and a palladium catalyst to achieve high yields (up to 95%) within a short reaction time. This method not only reduces the number of steps required but also minimizes byproduct formation, making it an attractive option for large-scale production.
Potential Applications
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate has shown promise in various applications due to its unique chemical properties. In pharmaceutical research, this compound has been investigated as a potential intermediate for the synthesis of novel drugs with anti-inflammatory and anti-cancer properties. The presence of multiple reactive functional groups allows for targeted modifications that can enhance the therapeutic efficacy of final drug candidates.
In materials science, Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate has been explored as a building block for the development of advanced polymers and coatings. Its ability to undergo controlled polymerization reactions makes it suitable for creating materials with tailored mechanical and optical properties. For example, researchers at the University of California have synthesized polymeric materials using this compound as a monomer, resulting in materials with improved thermal stability and mechanical strength.
Current Research Trends
The ongoing research on Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate is focused on expanding its application scope and optimizing its synthesis methods. Recent studies have explored its use in green chemistry processes, where environmentally friendly catalysts and solvents are employed to minimize environmental impact. Additionally, there is growing interest in using this compound as a platform for developing multifunctional materials that combine multiple desirable properties.
A notable study published in Advanced Materials reported the use of Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate in the fabrication of smart hydrogels for drug delivery systems. These hydrogels exhibited pH-responsive behavior, allowing for controlled release of drugs under specific physiological conditions. This research highlights the potential of this compound in creating advanced biomedical materials that can improve patient outcomes.
Conclusion
Ethyl 2-cyano-6-formyl-4-methoxyphenylacetate (CAS No. 1807290-86-3) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure enables it to participate in diverse synthetic transformations and reactions, making it an attractive candidate for pharmaceutical research and materials science. As ongoing research continues to uncover new possibilities, this compound is poised to play a crucial role in advancing our understanding and capabilities in these fields.
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